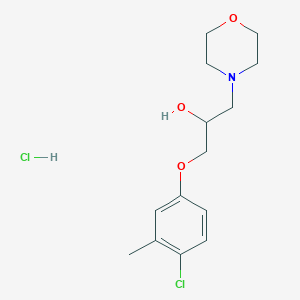

![molecular formula C14H18FN3O2 B2353806 6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034520-26-6](/img/structure/B2353806.png)

6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

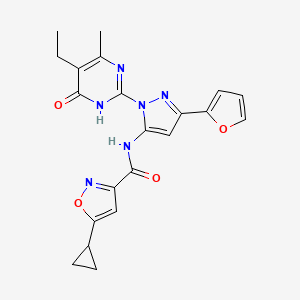

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a spiro[3.4]octane structure, which is a bicyclic compound with one atom shared between the two rings . The compound also has a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the spiro[3.4]octane structure, and the carboxylic acid group. The presence of the fluorine atom on the pyrimidine ring would also be a notable feature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group would likely make this compound acidic .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

- Odagiri et al. (2013) synthesized a compound related to 6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid, which showed potent antibacterial activity against respiratory pathogens, including gram-positive and gram-negative bacteria, as well as multidrug-resistant strains. This research highlights the potential of this compound in treating respiratory tract infections (Odagiri et al., 2013).

Synthesis Methods

- Miyadera et al. (2000) developed efficient and practical methods to synthesize key intermediates of a novel quinolone carboxylic acid, which shares structural similarities with the compound . These methods include optical resolution and microbial reduction, indicating potential routes for synthesizing and studying 6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid (Miyadera et al., 2000).

Dipeptide Synthesis

- Suter et al. (2000) explored the synthesis of compounds like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, showcasing the utility of these compounds in peptide synthesis. This could imply that 6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid may be useful in the synthesis of peptides or as a building block in larger molecular structures (Suter et al., 2000).

Chemical Reactions and Properties

- Molchanov et al. (2002) studied the reaction of similar compounds with N-fluoropyridinium tetrafluoroborate, leading to the formation of various isomers. This research can be valuable in understanding the chemical reactivity and properties of 6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid (Molchanov et al., 2002).

Amino Acid Analogs

- Radchenko et al. (2010) synthesized amino acid analogs based on the azaspiro[3.3]heptane structure, which is similar to the compound . These novel amino acids have applications in chemistry, biochemistry, and drug design, suggesting that 6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid could be used in similar applications (Radchenko et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(6-ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN3O2/c1-2-10-11(15)12(17-8-16-10)18-6-9(13(19)20)14(7-18)4-3-5-14/h8-9H,2-7H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYKXYQZTFNTBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)N2CC(C3(C2)CCC3)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

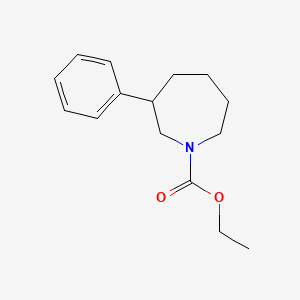

![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)

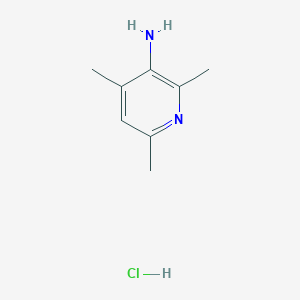

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

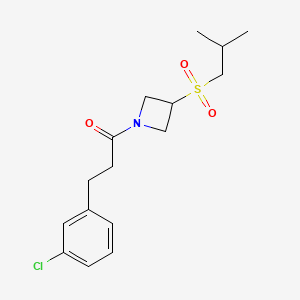

![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)

![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)

![4-{[1-{2-[(2,3-dimethoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-propylcyclohexanecarboxamide](/img/structure/B2353744.png)

![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2353745.png)